molecular formula C10H12O3 B599896 methyl 2-(4-hydroxy-2-methylphenyl)acetate CAS No. 114474-04-3

methyl 2-(4-hydroxy-2-methylphenyl)acetate

Cat. No.: B599896
CAS No.: 114474-04-3
M. Wt: 180.203
InChI Key: ZBQBSRXDNRKDPZ-UHFFFAOYSA-N
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Description

methyl 2-(4-hydroxy-2-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid and is characterized by the presence of a hydroxyl group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-(4-hydroxy-2-methylphenyl)acetate can be synthesized through the esterification of 4-hydroxy-2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-hydroxy-2-methylphenylacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: methyl 2-(4-hydroxy-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

    Reduction: 4-hydroxy-2-methylphenylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

methyl 2-(4-hydroxy-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with biological receptors.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

    Methyl 4-hydroxyphenylacetate: Lacks the methyl group on the aromatic ring.

    Methyl 2-hydroxy-4-methylphenylacetate: Has the hydroxyl and methyl groups in different positions on the aromatic ring.

    Ethyl 4-hydroxy-2-methylphenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: methyl 2-(4-hydroxy-2-methylphenyl)acetate is unique due to the specific positioning of the hydroxyl and methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-hydroxy-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQBSRXDNRKDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Methoxy-2-methyl-phenyl)-acetic acid methyl ester (1.5 g, 7.72 mmol) is stirred in dichloromethane (50 mL) at 0 deg. C. Aluminum chloride (4.13 g, 31 mmol) is added followed by ethane thiol (2.9 mL, 38.6 mmol). The resulting mixture is stirred at room temperature for 2 hr. Water (50 mL) is added and the product is extracted into ethyl acetate (3×50 ml), the extracts are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the title compound as a colorless oil, 1.4 g, 100%. MS M++1 181. The structure is confirmed by 1H NMR spectroscopy.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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